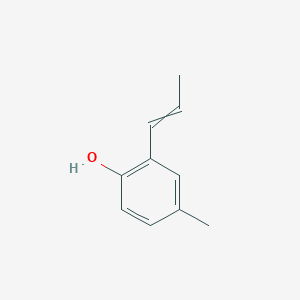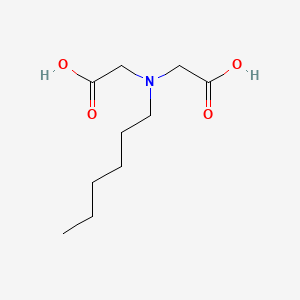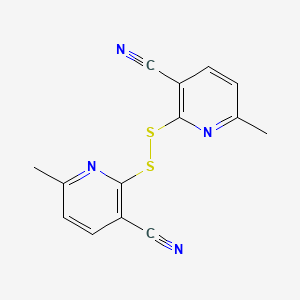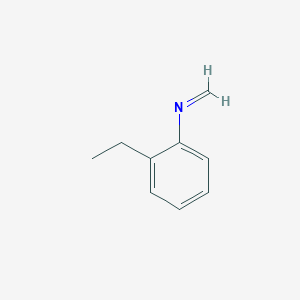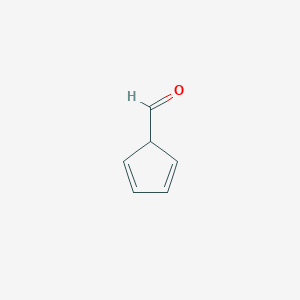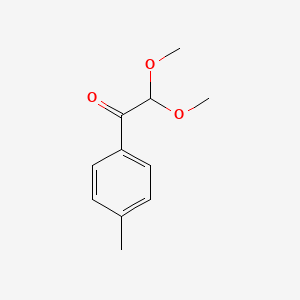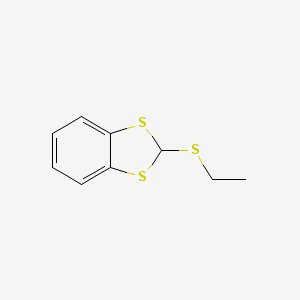silane CAS No. 57557-70-7](/img/structure/B14628319.png)
[(tert-Butylsulfanyl)methyl](trimethoxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(tert-Butylsulfanyl)methylsilane is an organosilicon compound characterized by the presence of a tert-butylsulfanyl group attached to a methyl group, which is further bonded to a silicon atom with three methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (tert-Butylsulfanyl)methylsilane typically involves the reaction of tert-butylthiol with chloromethyltrimethoxysilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxy groups. The general reaction scheme is as follows:
tert-Butylthiol+Chloromethyltrimethoxysilane→(tert-Butylsulfanyl)methylsilane+HCl
Industrial Production Methods
Industrial production methods for (tert-Butylsulfanyl)methylsilane are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is typically conducted in a continuous flow reactor to ensure efficient mixing and reaction completion. The product is then purified through distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
(tert-Butylsulfanyl)methylsilane undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The methoxy groups can be substituted with other nucleophiles, such as halides or amines.
Hydrolysis: The methoxy groups can be hydrolyzed to form silanols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Substitution: Reagents such as sodium iodide or lithium aluminum hydride (LiAlH4) are used for substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of methoxy groups.
Major Products
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted silanes.
Hydrolysis: Silanols and methanol.
Applications De Recherche Scientifique
(tert-Butylsulfanyl)methylsilane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of functionalized silanes and siloxanes.
Biology: Investigated for its potential use in modifying biomolecules for enhanced stability and functionality.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable bonds with various drug molecules.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its ability to form strong bonds with various substrates.
Mécanisme D'action
The mechanism of action of (tert-Butylsulfanyl)methylsilane involves the interaction of its functional groups with target molecules. The methoxy groups can undergo hydrolysis to form silanols, which can then form strong covalent bonds with hydroxyl groups on surfaces or biomolecules. The sulfanyl group can participate in redox reactions, further enhancing the compound’s reactivity and versatility.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyltrimethoxysilane: Similar in structure but lacks the sulfanyl group, making it less reactive in certain applications.
tert-Butyltrimethoxysilane: Contains a tert-butyl group but lacks the sulfanyl group, resulting in different reactivity and applications.
(3-(tert-Butylperoxy)propyl)trimethoxysilane: Contains a tert-butylperoxy group, making it useful as a coupling agent and initiator in polymerization reactions.
Uniqueness
(tert-Butylsulfanyl)methylsilane is unique due to the presence of both sulfanyl and methoxy groups, which provide a combination of reactivity and stability. This dual functionality allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in research and industry.
Propriétés
Numéro CAS |
57557-70-7 |
|---|---|
Formule moléculaire |
C8H20O3SSi |
Poids moléculaire |
224.40 g/mol |
Nom IUPAC |
tert-butylsulfanylmethyl(trimethoxy)silane |
InChI |
InChI=1S/C8H20O3SSi/c1-8(2,3)12-7-13(9-4,10-5)11-6/h7H2,1-6H3 |
Clé InChI |
WOKFFOOFZRGRQD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)SC[Si](OC)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


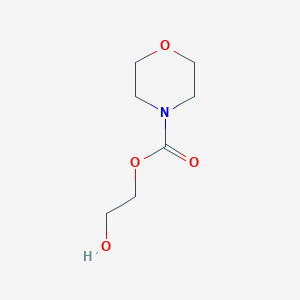
![1-Bromo-3-{[5-bromo-3-(dimethylamino)pyrazin-2-yl]oxy}propan-2-ol](/img/structure/B14628241.png)

![1,3,5-Tribromo-2-[(3-bromoprop-2-yn-1-yl)oxy]benzene](/img/structure/B14628250.png)
